molecular formula C6H7KO3 B1404887 potassium 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 1432678-54-0

potassium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No.: B1404887
CAS No.: 1432678-54-0
M. Wt: 166.22 g/mol
InChI Key: NHPAEOLSRHJWKQ-UHFFFAOYSA-M
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Description

Potassium 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C6H7KO3 and a molecular weight of 166.22 g/mol . It is a potassium salt derivative of 3,4-dihydro-2H-pyran-2-carboxylic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate typically involves the reaction of 3,4-dihydro-2H-pyran-2-carboxylic acid with a potassium base, such as potassium hydroxide (KOH). The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized carboxylates, reduced alcohols, and various substituted pyran derivatives .

Scientific Research Applications

Potassium 3,4-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3.K/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAEOLSRHJWKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-54-0
Record name potassium 3,4-dihydro-2H-pyran-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 2
potassium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 3
potassium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 4
potassium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 5
potassium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 6
potassium 3,4-dihydro-2H-pyran-2-carboxylate

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